1,3,6,8-Tetrabromocarbazole
Overview
Description
1,3,6,8-Tetrabromocarbazole is a halogenated carbazole that has been detected in environmental samples. It is considered an emerging contaminant due to its persistence and potential dioxin-like toxicological effects. The presence of this compound in the environment has been linked to the production of halogenated indigo dyes, such as 5,5',7,7'-tetrabromoindigo, and its concentration in sediments has been shown to correlate with the production history of these dyes in the United States .
Synthesis Analysis
The synthesis of various carbazole derivatives has been explored in the literature. For instance, 1,3,6,8-tetra-tert-butylcarbazole has been synthesized through the reaction of carbazole with tert-butyl chloride in the presence of aluminium chloride . Additionally, the synthesis of dipyrrolo[3,4-a:3,4-c]carbazole-1,3,4,6-tetraones with various side chains has been achieved via palladium-catalyzed cross-coupling reactions . These synthetic approaches provide insights into the possible methods for synthesizing 1,3,6,8-tetrabromocarbazole and related compounds.
Molecular Structure Analysis
The molecular structure of carbazole derivatives has been a subject of study. For example, the crystal structure of 1,3,6-tribromocarbazole has been determined, revealing an orthorhombic space group and the presence of hydrogen bonding in the solid state . Although not directly related to 1,3,6,8-tetrabromocarbazole, these findings help understand the structural characteristics that might be expected for halogenated carbazoles.
Chemical Reactions Analysis
The photodegradation of 1,3,6,8-tetrabromocarbazole has been investigated in both n-hexane and solid-mediated aqueous systems. Under simulated sunlight, the compound undergoes rapid photodegradation, with debromination and hydroxylation identified as the main transformation pathways. The study provides valuable information on the environmental fate of polyhalogenated carbazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives have been explored in various studies. For instance, the optical and electrochemical properties of 9-alkyl-1,3,6,8-tetra(α-thienyl) carbazole derivatives have been examined, revealing their potential as blue light-emitting and hole-transporting materials . These properties are crucial for understanding the behavior and applications of carbazole compounds, including 1,3,6,8-tetrabromocarbazole.
Scientific Research Applications
Ecotoxicology and Environmental Contaminants 1,3,6,8-Tetrabromocarbazole has garnered attention as a hazardous environmental contaminant in the field of ecotoxicology. Research has investigated its binding with human serum albumin (HSA), revealing that it quenches the intrinsic fluorescence of HSA in a static process and alters the protein's conformation and secondary structure. This interaction is driven by electrostatic and hydrophobic forces, enhancing our understanding of the ecotoxicological behavior of halogenated carbazoles (Yan, Yuan, & Pan, 2018).
Environmental Chemistry and Pollution Studies have identified 1,3,6,8-Tetrabromocarbazole as an emerging environmental pollutant, with a possible anthropogenic origin linked to the production of halogenated indigo dyes. Its presence in environmental samples, like Lake Michigan sediments, aligns with the production history of these dyes, suggesting its formation during dye manufacturing processes (Parette, McCrindle, McMahon, Pena-Abaurrea, Reiner, Chittim, Riddell, Voss, Dorman, & Pearson, 2015).
Bioremediation The microbial degradation of 1,3,6,8-Tetrabromocarbazole has been a focus, particularly in soil contaminated by pharmaceutical factories. A specific strain, Achromobacter sp., demonstrated significant degradation ability, which could contribute to the bioremediation of contaminated environments (Huang, Sheng, Bei, Zhao, & Chen, 2022).
Environmental Fate and Photodegradation The photodegradation of 1,3,6,8-Tetrabromocarbazole in different mediums (like n-hexane and solid-mediated aqueous systems) has been studied. The kinetics and transformation pathways of this compound under sunlight irradiation were investigated, providing insights into its environmental fate and transformation processes (Pan, Li, Chen, Liu, Ge, Yao, Wang, Wang, Qu, & Li, 2019).
Adsorption by Microplastics The sorption of 1,3,6,8-Tetrabromocarbazole by microplastics in marine environments has been examined. This research highlights the interactions between microplastics and organic pollutants, crucial for understanding the fate and transport of such contaminants in marine systems (Zhang, Zheng, Yin, Wang, Lou, Qu, Liu, Zhu, & Qiu, 2019).
Organic Electronics and Solar Cells The compound has found applications in organic electronics, particularly in the design of novel organic semiconducting materials for light-emitting layers in OLED devices. Its ease of availability and the potential for reactions with bromo substituents make it a valuable material in this field (Salunke, Wong, Feron, Manzhos, Lo, Shinde, Patil, Lee, Roy, Sonar, & Wadgaonkar, 2016).
Safety And Hazards
properties
IUPAC Name |
1,3,6,8-tetrabromo-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHISDQCWYSMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293246 | |
Record name | 1,3,6,8-tetrabromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrabromocarbazole | |
CAS RN |
55119-09-0 | |
Record name | 55119-09-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,6,8-tetrabromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30293246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,6,8-Tetrabromocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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